molecular formula C15H17NO4S B2702353 N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide CAS No. 554405-21-9

N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide

Cat. No.: B2702353
CAS No.: 554405-21-9
M. Wt: 307.36
InChI Key: KOTRKFQLJJWBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C15H17NO4S and a molecular weight of 307.36 . It is a solid substance used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” comprises of 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Enzyme Inhibition and Molecular Docking

A study on the synthesis and characterization of sulfa drug derivatives, including Schiff bases of N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide, explored their enzyme inhibition capabilities. These compounds were found to act as inhibitors for enzymes such as cholesterol esterase, tyrosinase, and α-amylase, among others. Molecular docking studies further elucidated the binding interactions between these inhibitors and the target enzymes, suggesting potential therapeutic applications in regulating enzyme activity related to various diseases (Alyar et al., 2019).

Anticancer and Anti-HCV Agents

Another research focus is the development of celecoxib derivatives, including this compound, for potential therapeutic uses. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study highlighted the therapeutic potential of these derivatives, particularly in treating conditions such as inflammation, pain, oxidative stress, cancer, and hepatitis C virus (HCV) infections (Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer Treatment

Research into the synthesis of new benzenesulfonamide derivatives, including those related to this compound, has shown promising applications in photodynamic therapy (PDT) for cancer treatment. These studies focus on compounds with high singlet oxygen quantum yields, making them potent photosensitizers for killing cancer cells when exposed to light. Such properties are crucial for developing effective PDT agents that can selectively target and destroy cancer cells with minimal side effects (Pişkin et al., 2020).

Carbonic Anhydrase Inhibitors

Several studies have investigated the synthesis and biological evaluation of benzenesulfonamide derivatives as carbonic anhydrase inhibitors. These compounds have shown significant inhibitory activity against various human carbonic anhydrase isoforms, which are implicated in a range of physiological and pathological processes. The research indicates potential applications in treating diseases such as glaucoma, edema, epilepsy, and cancer, where regulation of carbonic anhydrase activity is beneficial (Mishra et al., 2017).

Properties

IUPAC Name

N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-3-16(4-2)21(18,19)14-8-5-12(6-9-14)15-10-7-13(11-17)20-15/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTRKFQLJJWBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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